Perfluoro-p-menthane Perfluoro-p-menthane
Brand Name: Vulcanchem
CAS No.: 423-03-0
VCID: VC17984831
InChI: InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17
SMILES:
Molecular Formula: C10F20
Molecular Weight: 500.07 g/mol

Perfluoro-p-menthane

CAS No.: 423-03-0

Cat. No.: VC17984831

Molecular Formula: C10F20

Molecular Weight: 500.07 g/mol

* For research use only. Not for human or veterinary use.

Perfluoro-p-menthane - 423-03-0

Specification

CAS No. 423-03-0
Molecular Formula C10F20
Molecular Weight 500.07 g/mol
IUPAC Name 1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane
Standard InChI InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17
Standard InChI Key FIDLBXDUENZYMV-UHFFFAOYSA-N
Canonical SMILES C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F

Introduction

Chemical Identity and Structural Characteristics

Perfluoro-p-menthane (systematic name: perfluoro-1-methyl-4-isopropylcyclohexane) is a fully fluorinated derivative of p-menthane, a bicyclic monoterpene. Its molecular formula is C10F20\text{C}_{10}\text{F}_{20}, arising from the complete substitution of hydrogen atoms in p-menthane (C10H20\text{C}_{10}\text{H}_{20}) with fluorine . The cyclohexane backbone is substituted with a methyl group at position 1 and an isopropyl group at position 4, creating a rigid, hydrophobic structure with exceptional thermal and chemical stability.

Synthesis and Manufacturing

The primary industrial synthesis involves a two-step process:

  • Hydrogenation of Pinene: α-Pinene, a terpene derived from pine resin, is hydrogenated to produce pinane (C10H18\text{C}_{10}\text{H}_{18}) .

  • Direct Fluorination: Pinane undergoes vapor-phase fluorination using cobalt trifluoride (CoF3\text{CoF}_3) in a multi-zone reactor. The reaction proceeds exothermically, with temperatures graded from 175°C to 360°C across four zones to optimize yield and minimize degradation .

Key process parameters include:

  • Residence Time: 0.123–0.382 cc/min for substrate flow.

  • Purification: Trapping at temperatures between 0°C and -78°C, followed by nitrogen purging to isolate perfluoro-p-menthane from hydrogen fluoride (HF\text{HF}) byproducts .

This method achieves yields exceeding 290% by mass (79.3 g product from 27.2 g pinane), attributed to the high fluorine content incorporated during fluorination .

PropertyPerfluoro-p-Menthane (Inferred)Perfluorohexane (C₆F₁₄)
Boiling Point~250–360°C (process temp.) 56°C
Density (g/cm³)~1.8–2.0 (estimated)1.72
Thermal StabilityStable to >360°C Stable to 200°C
Oxygen SolubilityHigh (similar to PFCs) 40–50 mL/100 mL

The compound’s 19F{}^{19}\text{F} NMR spectrum confirms a fully fluorinated structure, with no residual hydrogens detected . Gas chromatography-mass spectrometry (GC-MS) analyses further validate its identity against fluorinated derivatives of p-cymene .

Industrial and Medical Applications

Synthetic Blood Substitutes

Perfluoro-p-menthane was initially developed as a synthetic oxygen carrier due to its high gas solubility and biological inertness . Unlike hemoglobin-based substitutes, PFCs like perfluoro-p-menthane dissolve oxygen physically, enabling applications in:

  • Partial Liquid Ventilation: Experimental use in treating pulmonary edema, though clinical trials with similar PFCs showed limited efficacy .

  • Trauma Care: Potential for temporary oxygen transport during hemorrhagic shock.

Specialty Fluids

The compound’s thermal stability and dielectric properties make it suitable for:

  • Electronics Cooling: As a component of fluorinated heat-transfer fluids (e.g., Fluorinert™) .

  • Polymer Initiation: Serving as a precursor for fluorinated surfactants and elastomers .

Environmental and Health Considerations

Environmental Persistence

As a fully fluorinated compound, perfluoro-p-menthane is expected to exhibit extreme environmental persistence, resisting hydrolysis, photolysis, and microbial degradation . While no direct ecotoxicity data exist, its structural similarity to perfluorohexane (half-life >1,000 years in water) suggests comparable persistence.

Toxicity Profile

  • Bioaccumulation: Cyclic PFCs may accumulate in lipid-rich tissues, though their larger molecular size could reduce mobility compared to linear analogs .

  • Immunotoxicity: Chronic exposure to PFAS is linked to suppressed antibody responses and autoimmune dysregulation .

Regulatory Status and Future Directions

  • Analytical Detection: Differentiating cyclic PFAS from linear isomers in environmental samples .

  • Substitute Development: Exploring biodegradable fluorotelomers or silicon-based fluids as alternatives .

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